6-Fluoro-2'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine
Description
6-Fluoro-2'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine is a biphenyl-based aromatic amine with distinct substituents: a fluorine atom at the 6-position, a methoxy group at the 2'-position, and a methyl group at the 4-position of the biphenyl scaffold. This compound belongs to a class of meta-substituted aniline derivatives, which are of interest in medicinal chemistry and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
4-fluoro-5-(2-methoxyphenyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-7-12(15)11(8-13(9)16)10-5-3-4-6-14(10)17-2/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKXKCETGXWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC=CC=C2OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Coupling of 3-Bromo-6-fluoro-4-methylaniline with 2-Methoxyphenylboronic Acid
This route involves using 3-bromo-6-fluoro-4-methylaniline as the electrophilic partner. However, the amine group’s presence necessitates protection (e.g., as an acetyl or Boc derivative) to prevent catalyst poisoning. After coupling, deprotection yields the free amine.
Example Procedure :
-
Protect 3-bromo-6-fluoro-4-methylaniline with acetic anhydride.
-
Perform Suzuki coupling with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 h).
-
Deprotect the acetylated amine using NaOH in methanol.
Challenges :
Route B: Coupling of 3-Nitro-4-bromo-6-fluoro-1-methylbenzene with 2-Methoxyphenylboronic Acid
This alternative employs a nitro group as an amine precursor. Post-coupling reduction of the nitro group avoids protection/deprotection steps.
Example Procedure :
-
Suzuki coupling of 3-nitro-4-bromo-6-fluoro-1-methylbenzene with 2-methoxyphenylboronic acid using PdCl₂(dppf) and K₂CO₃ in DMF (100°C, 24 h).
-
Reduce the nitro group using H₂/Pd/C in ethanol (25°C, 6 h).
Advantages :
-
Higher yields (60–70%) due to reduced steric effects.
Buchwald-Hartwig Amination for Late-Stage Functionalization
This method introduces the amine group after biphenyl formation, using palladium catalysts to couple aryl halides with amines.
Procedure :
-
React 3-bromo-6-fluoro-4-methyl-2'-methoxybiphenyl with NH₃ in the presence of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene (110°C, 24 h).
Challenges :
-
Requires specialized ligands (e.g., Xantphos) to stabilize the Pd catalyst.
-
High temperatures lead to decomposition of sensitive substituents.
Reduction of Nitro Intermediates
Nitro groups serve as convenient amine precursors. Catalytic hydrogenation or metal-mediated reductions are common.
Hydrogenation Protocol :
-
Substrate: 3-nitro-6-fluoro-4-methyl-2'-methoxybiphenyl.
-
Conditions: H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 h.
-
Yield: 85–90%.
Alternative Reductants :
-
Fe/HCl: Cost-effective but generates acidic waste.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Catalyst System | Key Challenges |
|---|---|---|---|
| Suzuki (Route A) | 45–50 | Pd(PPh₃)₄/Na₂CO₃ | Protection/deprotection steps |
| Suzuki (Route B) | 60–70 | PdCl₂(dppf)/K₂CO₃ | Nitro reduction required |
| Ullmann | 40–50 | CuI/L-proline | Long reaction times |
| Buchwald-Hartwig | 55–65 | Pd₂(dba)₃/Xantphos | Ligand cost and availability |
| Nitro Reduction | 85–90 | H₂/Pd/C | Requires nitro precursor |
Optimization Strategies and Industrial Considerations
Catalyst Recycling :
Microencapsulated Pd catalysts improve cost-efficiency by enabling reuse for up to five cycles without significant activity loss.
Solvent Selection :
Switch from DMF to cyclopentyl methyl ether (CPME) enhances reaction sustainability while maintaining yield.
Scale-Up Challenges :
Scientific Research Applications
6-Fluoro-2’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of 6-Fluoro-2'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine lies in the combination and positioning of its substituents. Below is a comparison with structurally related biphenyl amines:
Table 1: Structural Comparison of Key Analogues
| Compound Name | Substituents | CAS Number | Key Differences |
|---|---|---|---|
| 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine | 4'-F, 2-CH₃ | 1694468-64-8 | Lacks 2'-OCH₃ and 6-F substituents |
| 3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine | 3'-F, 4'-CH₃ | 1187386-07-7 | Fluorine on adjacent ring; no OCH₃ |
| 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl | 2'-OCH₃ | 676348-37-1 | Lacks F and CH₃ substituents |
| 3',4'-Difluoro-[1,1'-biphenyl]-4-amine | 3'-F, 4'-F | 1184136-90-0 | Two F atoms; amine at 4-position |
| 6-Methoxy-[1,1'-biphenyl]-3-amine HCl | 6-OCH₃ | 92028-21-2 | Methoxy at 6-position; lacks F, CH₃ |
Key Observations :
- Substituent Position : The 2'-methoxy group in the target compound is rare among analogues, which often feature methoxy groups at other positions (e.g., 4'- or 6-positions) .
- Fluorine Placement : Fluorine at the 6-position is less common compared to 3'- or 4'-fluoro derivatives (e.g., 3',4'-Difluoro compound in ).
Physicochemical Data
Table 2: Physical Properties of Analogues
| Compound Name | Melting Point (°C) | Yield (%) | Purity/Specification |
|---|---|---|---|
| N-Benzyl-4'-methoxy-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,1'-biphenyl]-3-amine | 165-167 | 77 | >95% (HPLC) |
| N-(2,6-Diisopropylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,1'-biphenyl]-3-amine | 189-190 | 70 | 0.39 Rf (TLC) |
| 3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine | Not reported | N/A | 95% (HPLC) |
Key Trends :
Electronic Effects
Table 3: Hazard Profiles of Selected Analogues
| Compound Name | Hazard Statements | Precautionary Measures |
|---|---|---|
| 3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine | H302, H315, H319, H335 | Avoid inhalation; use PPE |
| 4-Nitro-[1,1'-biphenyl]-3-amine | Suspected carcinogen | Handle in fume hood; monitor exposure |
Key Notes:
- Nitro-containing analogues (e.g., 4-nitro-[1,1'-biphenyl]-3-amine in ) are structurally similar to known carcinogens, emphasizing the need for careful handling of nitro derivatives .
- Fluorinated compounds generally exhibit improved stability but may require evaluation for organofluorine-specific toxicity .
Biological Activity
6-Fluoro-2'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine is a compound belonging to the biphenyl family, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : CHFNO
- Molecular Weight : 231.26 g/mol
- CAS Number : 1987029-88-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may function as an agonist or antagonist at certain receptor sites, influencing various cellular signaling pathways. This modulation can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research has shown that derivatives of biphenyl compounds exhibit antimicrobial properties. A study indicated that similar compounds demonstrated significant inhibition against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 10 |
Antioxidant Activity
Antioxidant assays using DPPH and ABTS methods have been employed to evaluate the free radical scavenging ability of similar biphenyl compounds. These studies suggest that the presence of the methoxy and fluorine groups may enhance the antioxidant capacity of the compound.
| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |
|---|---|---|
| Compound A | 16.75 | 7.66 |
| Compound B | 4.70 | 7.14 |
Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of several biphenyl derivatives, including those similar to this compound. The findings highlighted:
- Cytotoxicity : Compounds were evaluated for their cytotoxic effects on cancer cell lines (e.g., A549 lung cancer cells). Some derivatives showed promising antiproliferative activity.
- Anti-inflammatory Effects : In vitro assays indicated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Pharmacological Applications : The compound's unique structure allows it to be a lead candidate for further development in drug discovery programs targeting cancer and infectious diseases.
Q & A
Q. What are the recommended synthetic routes for 6-Fluoro-2'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine?
The synthesis typically involves a multi-step approach starting with fluorination of biphenyl precursors, followed by regioselective introduction of methoxy and methyl groups. Key steps include:
- Suzuki-Miyaura coupling for biphenyl formation, using palladium catalysts and aryl boronic acids .
- Protection/deprotection strategies for amine functionalization (e.g., using Boc groups) to prevent side reactions .
- Chromatographic purification (e.g., silica gel column chromatography) to isolate intermediates and final products . Reaction solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are critical for maintaining solubility and reaction efficiency .
Q. What analytical techniques are essential for characterizing this compound?
A combination of spectroscopic and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns and regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification and fragmentation analysis .
- X-ray crystallography (if crystalline): For absolute structural confirmation .
Q. What safety protocols are critical during experimental handling?
- Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles) to avoid inhalation or dermal exposure .
- Store in airtight containers under inert gas (e.g., argon) to prevent degradation .
- Dispose of waste via regulated chemical disposal systems to comply with environmental guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for Suzuki coupling efficiency .
- Solvent optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction rates .
- In-line purification : Use continuous flow reactors with integrated scavenger columns to remove byproducts .
- Temperature control : Lower temperatures (0–5°C) during amine protection steps to minimize decomposition .
Q. How can contradictions in biological activity data across studies be resolved?
- Orthogonal assays : Validate enzyme inhibition results using both fluorescence-based and radiometric assays .
- Control experiments : Include structurally similar analogs (e.g., 4'-fluoro or 3-methyl variants) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or assay sensitivity .
Q. What strategies are used to establish structure-activity relationships (SAR)?
- Systematic substitution : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) and test bioactivity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like kinase domains .
- Pharmacophore mapping : Identify critical functional groups (e.g., amine for hydrogen bonding) using software like Schrödinger .
Q. How to design experiments to study metabolic stability in preclinical models?
- Liver microsome assays : Incubate the compound with human or rat liver microsomes, monitoring degradation via LC-MS .
- Radiolabeling : Synthesize a 14C-labeled analog to track metabolic pathways and identify major metabolites .
- CYP450 inhibition studies : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Q. How to address discrepancies in reported receptor binding affinity data?
- Standardize assay conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and protein concentrations across labs .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to avoid artifacts from endpoint assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish enthalpic vs. entropic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
